Benzyl-PEG9-Ots
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Overview
Description
Benzyl-PEG9-Ots is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for joining two essential ligands, which are necessary for forming PROTAC molecules . PROTACs are an emerging therapeutic modality in precision medicine, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-Ots is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using tosyl chloride (TsCl) in the presence of a base such as pyridine. This forms PEG-Ts.
Attachment of Benzyl Group: The benzyl group is introduced by reacting PEG-Ts with benzyl alcohol under basic conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG9-Ots undergoes several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form benzyl alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various PEG derivatives with different functional groups.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Scientific Research Applications
Benzyl-PEG9-Ots has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, particularly PROTACs.
Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
Benzyl-PEG9-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-PEG4-Ots
- Benzyl-PEG6-Ots
- Benzyl-PEG12-Ots
Uniqueness
Benzyl-PEG9-Ots is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the formation of effective PROTAC molecules. This specific length can influence the efficiency and selectivity of the PROTACs in degrading target proteins .
Biological Activity
Benzyl-PEG9-Ots is a compound classified as a PROTAC (Proteolysis-Targeting Chimera) linker, which plays a crucial role in targeted protein degradation. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.
Structural Overview
This compound consists of a benzyl group linked to a polyethylene glycol (PEG) chain of nine units, contributing to its unique physicochemical properties. The molecular formula is C32H50O12S with a molecular weight of 658.80 g/mol. This structure enhances solubility and biocompatibility, making it suitable for various biological applications.
Property | Value |
---|---|
Molecular Formula | C32H50O12S |
Molecular Weight | 658.80 g/mol |
LogP | 1.7 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 12 |
Rotatable Bonds | 31 |
This compound functions primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The mechanism involves:
- Binding : One ligand binds to the target protein while another ligand interacts with an E3 ubiquitin ligase.
- Ubiquitination : The proximity facilitated by the linker allows the E3 ligase to ubiquitinate the target protein.
- Degradation : The tagged protein is then recognized and degraded by the proteasome.
This mechanism is pivotal in precision medicine, allowing for selective degradation of pathological proteins involved in diseases like cancer.
Biocompatibility and Pharmacokinetics
The PEG segment enhances the compound's compatibility with biological systems, reducing immunogenicity and toxicity. This biocompatibility is critical for therapeutic applications, as it minimizes adverse immune responses when administered in vivo .
Case Studies
-
Targeted Protein Degradation :
- A study demonstrated that this compound effectively facilitated the degradation of specific oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Another research highlighted its ability to degrade mutant forms of proteins that contribute to drug resistance in cancer treatment, showcasing its potential in overcoming therapeutic challenges.
- Pharmacological Studies :
Comparative Analysis with Other Linkers
The following table summarizes the characteristics of this compound compared to other common PEG-based linkers:
Compound | PEG Length | Solubility | Immunogenicity | Application Area |
---|---|---|---|---|
Benzyl-PEG2 | 2 | Low | High | General bioconjugation |
Benzyl-PEG4 | 4 | Moderate | Moderate | Targeted delivery systems |
This compound | 9 | High | Low | PROTAC development |
This compound stands out due to its longer PEG chain, which significantly enhances solubility and reduces immunogenicity compared to shorter PEG derivatives.
Properties
Molecular Formula |
C32H50O12S |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H50O12S/c1-30-7-9-32(10-8-30)45(33,34)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-35-13-14-37-17-18-39-21-22-41-25-26-43-29-31-5-3-2-4-6-31/h2-10H,11-29H2,1H3 |
InChI Key |
LIXNLTAASAGPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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